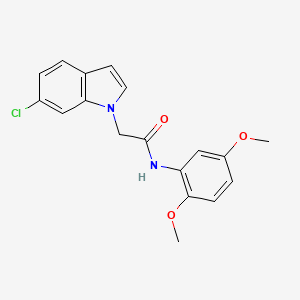
2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro-substituted indole ring and a dimethoxyphenylacetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, which may target the carbonyl group in the acetamide moiety.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2,5-dimethoxyphenyl)acetamide: Lacks the chloro substitution, which may affect its biological activity.
2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Similar structure with a bromo group instead of a chloro group, potentially leading to different reactivity and biological effects.
Uniqueness
The presence of the chloro group at the 6-position of the indole ring in 2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide may confer unique chemical and biological properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C18H17ClN2O3 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-14-5-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
FOFALZNVOPOLEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]nicotinamide](/img/structure/B11140293.png)
![6-cyclopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11140299.png)
![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11140312.png)
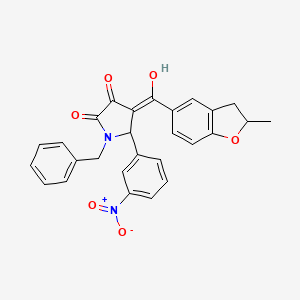
![2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11140347.png)
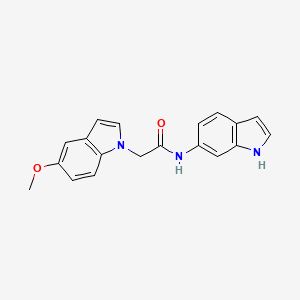
![6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide](/img/structure/B11140358.png)

![N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]glycinamide](/img/structure/B11140361.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11140362.png)
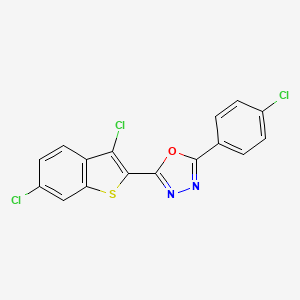
![(2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11140378.png)
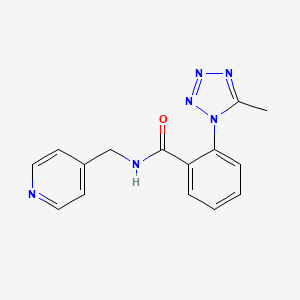
![5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11140389.png)
